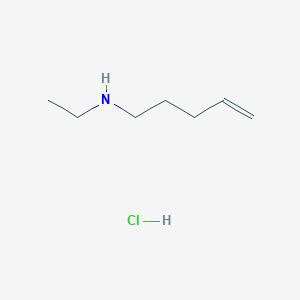

N-乙基戊-4-烯-1-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Ethylpent-4-en-1-amine hydrochloride” is a chemical compound that has generated significant interest in the scientific community due to its unique physical and chemical properties. It has the molecular formula C7H16ClN and a molecular weight of 149.66 .

Molecular Structure Analysis

The InChI code for “N-Ethylpent-4-en-1-amine hydrochloride” is 1S/C7H15N.ClH/c1-3-5-6-7-8-4-2;/h3,8H,1,4-7H2,2H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Physical And Chemical Properties Analysis

“N-Ethylpent-4-en-1-amine hydrochloride” is a powder with a molecular weight of 149.66 . The storage temperature is 4 degrees Celsius .

科学研究应用

Use in Chemical Synthesis

“N-Ethylpent-4-en-1-amine hydrochloride” is a chemical compound with the CAS Number: 2138195-16-9 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . However, the specific applications and methods of use are not detailed in the source.

Catalytic Reduction of 4-Nitrophenol

This compound could potentially be used in the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials . The reduction of 4-NP in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity . The properties of active nanomaterials are directly connected with parameters of these model reduction reactions . However, the source does not provide specific details on how “N-Ethylpent-4-en-1-amine hydrochloride” is used in this process.

Asymmetric Synthesis of Allylic Amines

“N-Ethylpent-4-en-1-amine hydrochloride” might be used in the asymmetric synthesis of allylic amines . A rhodium-catalyzed highly regio- and enantioselective hydroamination of allenes is reported . This method permits the practical synthesis of valuable α-chiral allylic amines using benzophenone imine as an ammonia carrier .

4. Removal of Tetracycline Hydrochloride in Water This compound could potentially be used in the removal of tetracycline hydrochloride (TCH) from aqueous solution . The study used magnetic porous biochar to remove TCH from water and it exhibited excellent adsorption capacity for TCH . The adsorption kinetics and adsorption isotherms of TCH were well fitted to the pseudo-second-order models and Freundlich models, respectively . The thermodynamics experiments proved that the adsorption on magnetic porous biochar was an endothermic reaction . The outstanding adsorption ability was mainly dependent on the pore filling effect, electrostatic interaction, and π-π interaction . By using the magnetic porous biochar, the real water samples were treated and high removal efficiency to TCH was obtained .

Use in Material Science

“N-Ethylpent-4-en-1-amine hydrochloride” is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . However, the specific applications and methods of use are not detailed in the source.

Demulsification of Crude Oil-in-Water Emulsions

This compound could potentially be used in the demulsification of crude oil-in-water emulsions . Amine-functionalized nanoparticles have demonstrated effective destabilization of crude oil-in-water emulsions by associating with natural surfactants present at the oil–water interface leading to separation of oil from water . The demulsification efficiency of emulsions can reach as high as 99.7% by the magnetic demulsifier . This magnetic demulsifier is also capable of being recovered by solvent-washing and reused for subsequent demulsification cycles .

属性

IUPAC Name |

N-ethylpent-4-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-5-6-7-8-4-2;/h3,8H,1,4-7H2,2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLGMWCDLZVXHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC=C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethylpent-4-en-1-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)

![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)

![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)

![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)

![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)

![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)

![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)